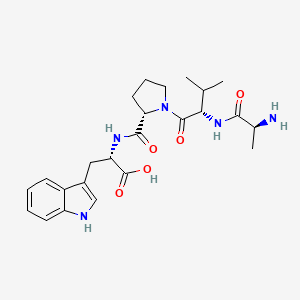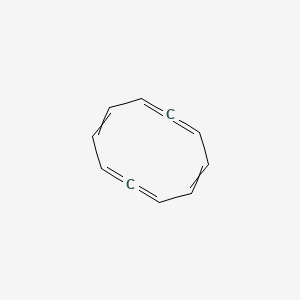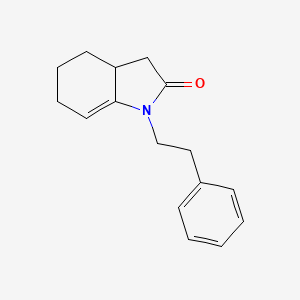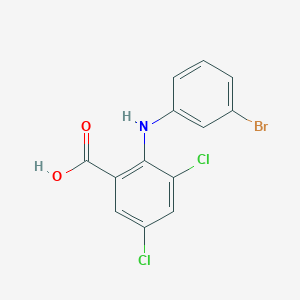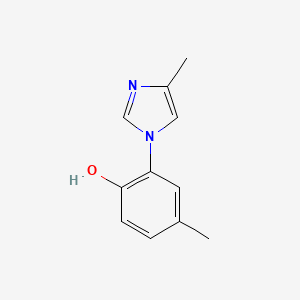
4-Methyl-2-(4-methyl-1H-imidazol-1-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-(4-methyl-1H-imidazol-1-yl)phenol is an organic compound that features both a phenol and an imidazole ring in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(4-methyl-1H-imidazol-1-yl)phenol typically involves the condensation of 4-methylphenol with 4-methylimidazole. This reaction can be catalyzed by acids or bases and often requires elevated temperatures to proceed efficiently. The reaction conditions may vary, but a common approach involves heating the reactants in a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
4-Methyl-2-(4-methyl-1H-imidazol-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: Both the phenol and imidazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups onto the phenol or imidazole rings .
科学的研究の応用
4-Methyl-2-(4-methyl-1H-imidazol-1-yl)phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical assays and studies of enzyme activity.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and materials with specific properties[][6].
作用機序
The mechanism of action of 4-Methyl-2-(4-methyl-1H-imidazol-1-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins and other biomolecules, while the imidazole ring can coordinate with metal ions and participate in electron transfer reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-Methylimidazole: A simpler compound with similar imidazole functionality but lacking the phenol group.
2-Methyl-4-(1H-imidazol-1-yl)phenol: A structural isomer with the same functional groups but different connectivity.
4-(1H-Imidazol-1-yl)phenol: A compound with a similar structure but without the additional methyl group on the imidazole ring.
Uniqueness
4-Methyl-2-(4-methyl-1H-imidazol-1-yl)phenol is unique due to the presence of both a methyl-substituted phenol and a methyl-substituted imidazole ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
特性
CAS番号 |
478685-75-5 |
|---|---|
分子式 |
C11H12N2O |
分子量 |
188.23 g/mol |
IUPAC名 |
4-methyl-2-(4-methylimidazol-1-yl)phenol |
InChI |
InChI=1S/C11H12N2O/c1-8-3-4-11(14)10(5-8)13-6-9(2)12-7-13/h3-7,14H,1-2H3 |
InChIキー |
VPVNBYKNLGPTJN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)O)N2C=C(N=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


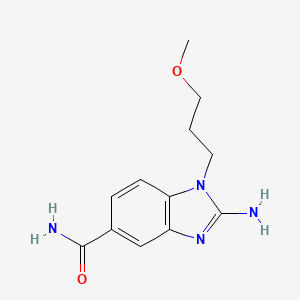

![1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene](/img/structure/B14232120.png)
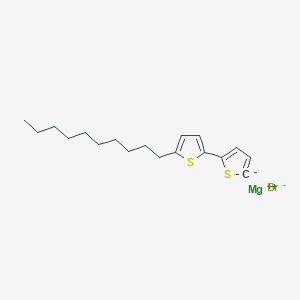
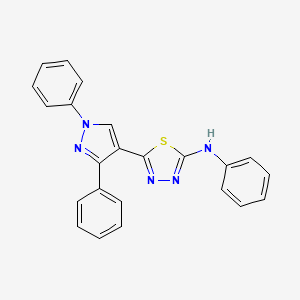
![N'-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14232143.png)
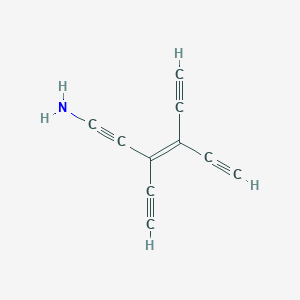
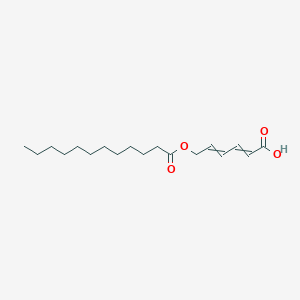
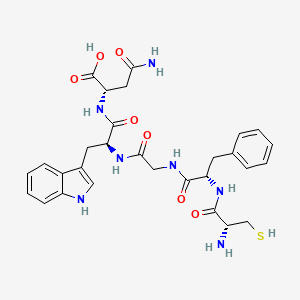
![3-[(5R)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl]-1,3-oxazolidin-2-one](/img/structure/B14232161.png)
